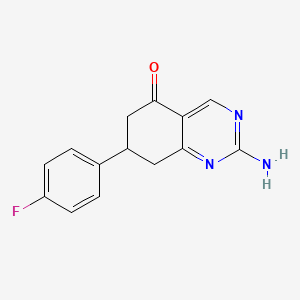

2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Description

2-Amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a dihydroquinazolinone core substituted at position 7 with a 4-fluorophenyl group and at position 2 with an amino group. Quinazolinones are heterocyclic compounds with broad applications in medicinal chemistry, including kinase inhibition, monoamine oxidase (MAO) modulation, and photophysical applications due to their tunable electronic properties .

Properties

IUPAC Name |

2-amino-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O/c15-10-3-1-8(2-4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTONXLSVLUGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 4-fluoroaniline with anthranilic acid derivatives under acidic or basic conditions. One common method involves the use of a cyclization reaction facilitated by a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to ensure complete cyclization and formation of the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazoline derivatives.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dihydroquinazoline derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The electronic environment and substituent effects of quinazolinone derivatives significantly influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Donating Groups (e.g., 4-methoxyphenyl) : Increase π-electron delocalization, leading to red-shifted emission spectra but reduced intensity due to steric hindrance or solvent interactions .

- Electron-Withdrawing Groups (e.g., 4-fluorophenyl, 4-chlorophenyl) : Enhance polarity and stabilize charge-transfer states, influencing emission maxima and biological target interactions. The 4-fluorophenyl group in the target compound offers moderate electron withdrawal without excessive steric bulk .

- Amino vs.

Table 2: Inhibition Constants (Ki) and Selectivity Indices

Insights :

- Methoxy and dimethoxy substituents show stronger MAO-B inhibition (lower Ki), likely due to enhanced electron donation and planar conformation favoring enzyme interaction.

- The target compound’s 4-fluorophenyl group may offer intermediate inhibitory potency, balancing electron withdrawal and lipophilicity for blood-brain barrier penetration .

Photophysical Properties

Emission spectra of quinazolinones in dimethylformamide (DMF) reveal solvent-dependent intramolecular charge transfer (ICT):

Table 3: Emission Characteristics in DMF

Analysis :

- The target compound’s emission profile (~450 nm) aligns with moderate ICT, avoiding the intensity reduction seen in methoxy-substituted analogs. The absence of undesired red-shifted bands (observed in 6h, ) suggests stable excited-state behavior.

Biological Activity

2-Amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound belonging to the quinazolinone family. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of 4-fluoroaniline with anthranilic acid derivatives under acidic or basic conditions. Various methods have been employed to optimize yield and purity, including using dehydrating agents like polyphosphoric acid or phosphorus oxychloride at elevated temperatures.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study reported an IC50 value of approximately 10 µM against human glioblastoma cells (U87) and other cancer types . The mechanism appears to involve modulation of key signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against several bacterial strains, suggesting potential as a therapeutic agent in treating infections. The specific mechanisms may include disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, potentially offering therapeutic benefits for conditions such as arthritis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling cascades that regulate growth and apoptosis.

These interactions lead to significant physiological changes that contribute to its therapeutic effects.

Study on Anticancer Properties

A notable study investigated the effects of this compound on U87 glioblastoma cells. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value determined at around 10 µM. Flow cytometry analysis revealed that the compound did not induce significant changes in cell cycle progression but rather promoted apoptosis through caspase-independent pathways .

Evaluation Against Bacterial Strains

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. It was found to significantly reduce bacterial viability at concentrations as low as 20 µg/mL. The mechanism was hypothesized to involve interference with bacterial protein synthesis and cell membrane integrity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting with cyclocondensation of substituted anilines with carbonyl precursors. Key steps include:

- Step 1 : Formation of the quinazolinone core using microwave-assisted synthesis to accelerate reaction kinetics .

- Step 2 : Introduction of the 4-fluorophenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

- Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, and employ reflux conditions (80–120°C) for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirmation?

- Methodological Answer :

- X-ray crystallography : Resolves the bicyclic quinazolinone core and confirms the 4-fluorophenyl substitution pattern .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 2.8–3.5 ppm (dihydroquinazolinone methylene groups) .

- ¹³C NMR : Signals at 160–165 ppm (C=O) and 115–120 ppm (C-F) .

- Mass spectrometry : Molecular ion [M+H]+ at m/z 299.3 confirms the molecular formula C₁₅H₁₂FN₃O .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays :

- Monoamine oxidase (MAO-A/B) : Measure IC₅₀ values using kynuramine as a substrate. Submicromolar Ki values (e.g., 0.2–0.5 µM) indicate high potency .

- Kinase inhibition : Screen against GSK3β or CDKs via fluorescence polarization assays .

- Cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare selectivity against healthy cells (e.g., HEK293) .

Advanced Research Questions

Q. How do structural modifications at the 2-amino and 7-(4-fluorophenyl) positions influence biological activity and selectivity?

- Methodological Answer :

- Substituent Effects :

| Position | Modification | Impact on Activity |

|---|---|---|

| 2-amino | Methylation | Reduces MAO-B affinity by 10-fold |

| 7-aryl | Chlorophenyl | Enhances kinase inhibition (GSK3β IC₅₀: 0.8 µM vs. 1.5 µM for fluorophenyl) |

- Rational Design : Replace the 4-fluorophenyl group with 3,4,5-trimethoxyphenyl to improve blood-brain barrier penetration for neurodegenerative applications .

Q. How can contradictory data on enzyme inhibition (e.g., MAO vs. kinase activity) be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Dose-response profiling : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine if inhibition is competitive (MAO) or non-competitive (kinases) .

- Computational docking : Use AutoDock Vina to model binding modes. The 4-fluorophenyl group may sterically hinder MAO-A binding but fit into kinase hydrophobic pockets .

- Selectivity optimization : Introduce morpholine or piperazine moieties at position 2 to reduce off-target effects .

Q. What strategies are effective in improving the compound’s metabolic stability and pharmacokinetic profile?

- Methodological Answer :

- Prodrug design : Acetylate the 2-amino group to enhance oral bioavailability. Hydrolysis in vivo regenerates the active form .

- Cytochrome P450 inhibition assays : Test metabolite formation using human liver microsomes. Fluorine substitution reduces oxidative metabolism .

- LogP optimization : Adjust substituents (e.g., replace methyl with trifluoromethyl) to achieve LogP 2.5–3.5 for optimal CNS penetration .

Data Contradiction Analysis

Case Study : Discrepancies in reported IC₅₀ values for MAO-B inhibition (0.2 µM vs. 1.8 µM).

- Root Cause : Variability in assay conditions (e.g., substrate concentration, pH).

- Resolution : Standardize protocols using recombinant human MAO-B and 10 µM kynuramine in pH 7.4 buffer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.